molecular formula C15H17ClN2 B13000665 (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride

Katalognummer: B13000665
Molekulargewicht: 260.76 g/mol
InChI-Schlüssel: NCSXUENSPDMVHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride typically involves the reaction of 6,11-dihydro-5H-dibenzo[b,e]azepine with formaldehyde and hydrogen chloride. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol.

Wissenschaftliche Forschungsanwendungen

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Epinastine: A tetracyclic, non-sedating histamine H1 receptor antagonist.

    Amitriptyline: A tricyclic antidepressant with a similar dibenzazepine structure.

    Imipramine: Another tricyclic antidepressant with comparable chemical properties.

Uniqueness

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C15H17ClN2

Molekulargewicht

260.76 g/mol

IUPAC-Name

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C15H16N2.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;/h1-8,15,17H,9-10,16H2;1H

InChI-Schlüssel

NCSXUENSPDMVHU-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.